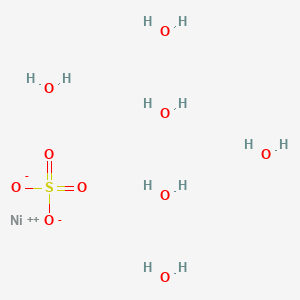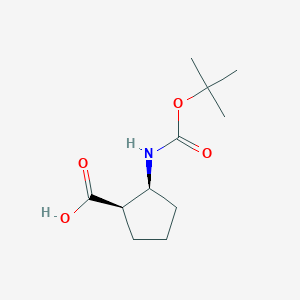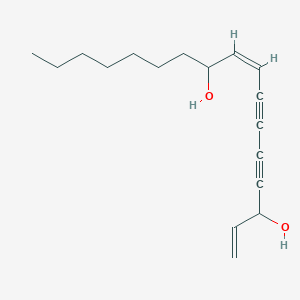
Nickel sulfate hexahydrate
描述
Nickel sulfate hexahydrate is an inorganic compound with the chemical formula NiSO₄·6H₂O. It is a highly soluble blue-green colored salt and is a common source of nickel ions (Ni²⁺) for various industrial applications, particularly in electroplating . This compound is known for its distinctive crystalline structure and is widely used in the preparation of nickel-based catalysts and other nickel compounds.
作用机制
Target of Action
Nickel sulfate hexahydrate (NiSO4·6H2O) is primarily used as a nickel precursor in the preparation of various catalysts . It is also used in the electroplating industry as a source of Ni^2+ ions .
Mode of Action
This compound interacts with its targets by providing Ni^2+ ions, which are essential for the catalytic activity of many enzymes and catalysts . For instance, it is used in the preparation of palladium-nickel bimetallic nanoparticles (Pd-Ni), which are used as catalysts in the Buchwald-Hartwig amination reaction .
Biochemical Pathways
For instance, this compound is used in the fabrication of NiFe2O4 nanoparticles, which are applicable for the fabrication of a glucose biosensor .
Pharmacokinetics
Once absorbed, nickel ions can be distributed throughout the body and can accumulate in certain tissues, such as the kidneys and lungs .
Result of Action
The result of this compound’s action depends on its application. For instance, in the preparation of catalysts, the presence of nickel ions can enhance the catalytic activity of the resulting compounds . In the context of electroplating, this compound provides Ni^2+ ions that are deposited onto the surface of the object being plated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of nickel ion release can be affected by the pH and temperature of the solution . Additionally, the presence of other ions in the solution can also influence the behavior of this compound .
准备方法
Synthetic Routes and Reaction Conditions: Nickel sulfate hexahydrate can be synthesized by dissolving nickel oxide in hot, dilute sulfuric acid. The general steps involved in the process are as follows :
- Nickel metal is supplied in an enclosed reactor along with a sulfuric acid solution.
- Oxygen is introduced into the reactor to facilitate the reaction.
- The reaction mixture is then cooled to allow the crystallization of this compound.
Industrial Production Methods: Industrial production of this compound often involves the hydrometallurgical processing of nickel ores. The final step in this process is the crystallization of nickel sulfate from the solution. This can be achieved through batch cooling crystallization, where the solution is cooled at different rates to recover nickel as this compound . Impurities such as sodium, magnesium, and chloride are removed during this process to ensure the purity of the final product.
化学反应分析
Nickel sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Nickel sulfate can participate in redox reactions where nickel ions are either oxidized or reduced. For example, in electroplating, nickel ions are reduced to metallic nickel on the cathode surface.
Substitution Reactions: Nickel sulfate can react with other metal salts to form different nickel compounds. For instance, reacting with sodium hydroxide can produce nickel hydroxide.
Hydration and Dehydration: this compound can lose water molecules upon heating, leading to the formation of anhydrous nickel sulfate.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonium sulfate.
Major Products Formed:
Nickel Hydroxide: Formed by reacting nickel sulfate with sodium hydroxide.
Nickel Carbonate: Formed by reacting nickel sulfate with sodium carbonate.
科学研究应用
Nickel sulfate hexahydrate has a wide range of scientific research applications, including:
相似化合物的比较
Nickel sulfate hexahydrate can be compared with other similar compounds, such as:
Cobalt(II) sulfate: Similar in structure and used in electroplating and as a precursor for cobalt-based catalysts.
Copper(II) sulfate: Also used in electroplating and as a fungicide in agriculture.
Iron(II) sulfate: Commonly used in water treatment and as a precursor for iron-based catalysts.
Uniqueness: this compound is unique due to its high solubility, distinctive blue-green color, and its widespread use in electroplating and battery production. Its ability to form various hydrates and its role as a precursor for nickel-based catalysts further distinguish it from other similar compounds.
属性
IUPAC Name |
nickel(2+);sulfate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIWRJBSCGCBID-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSO4.6H2O, H12NiO10S | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20735 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020928 | |
| Record name | Nickel(II) sulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nickel sulfate hexahydrate appears as blue or emerald-green crystalline material. Toxic and carcinogenic. Two known phases. Alpha-form (blue tetragonal) converts to beta-form (green monoclinic) at 127.9 °F. Becomes blue and opaque at room temperature. Odorless. Sweet astringent taste. Somewhat efflorescent. Greenish-yellow anhydrous salt is formed at 536 °F. (NTP, 1992), Blue to emerald-green crystals that are water soluble; [CAMEO] | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20735 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel(II) sulfate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 1544 °F (NTP, 1992) | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20735 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20735 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
2.07 (NTP, 1992) - Denser than water; will sink | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20735 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0 mmHg at 68 °F Essentially (NTP, 1992) | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20735 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
10101-97-0 | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20735 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel(II) sulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC9WZ4FK68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
127.9 °F (transition point) (NTP, 1992) | |
| Record name | NICKEL SULFATE HEXAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20735 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary health concerns associated with nickel sulfate hexahydrate exposure?
A1: The main concern with this compound exposure is its potential to cause lung damage. Studies show that chronic inhalation exposure to this compound can lead to inflammation, fibrosis, and in some cases, lung tumors in rats. [, , , ] It's also important to note that the solubility of the nickel compound plays a significant role in its toxicity. While water-soluble this compound showed less severe effects compared to insoluble nickel compounds like nickel subsulfide and nickel oxide, its impact shouldn't be disregarded. [, , ]
Q2: Are there specific cell types in the lungs that are particularly vulnerable to this compound?
A2: Yes, alveolar macrophages (AM), key immune cells in the lungs, are highly susceptible to this compound. These cells engulf inhaled particles, including nickel compounds, and their function can be impaired upon prolonged exposure. []
Q3: Is there a difference in lung responses to this compound between rats and mice?
A4: Studies show significant differences in how rats and mice respond to this compound inhalation. Rats tend to accumulate more nickel in their lungs and exhibit more severe inflammatory responses, including chronic alveolitis. Mice, on the other hand, tend to develop interstitial pneumonia. [] These differences highlight the importance of species selection in toxicological studies.
Q4: Can nickel sensitivity play a role in the severity of the effects caused by this compound?
A5: Research indicates that individuals with pre-existing nickel sensitivity may experience more pronounced reactions to nickel exposure, including that from this compound. [, ] This sensitivity can manifest as contact dermatitis upon skin contact with nickel-containing materials. [, ]
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula for this compound is NiSO4·6H2O. Its molecular weight is 262.85 g/mol. []
Q6: Are there any spectroscopic techniques that can be used to characterize this compound?
A7: Yes, Raman spectroscopy has been successfully utilized to study the structural properties of this compound crystals. [, ] This technique provides insights into the vibrational modes of molecules within the crystal lattice, helping researchers understand the compound's structural features and any potential modifications under different growth conditions. []
Q7: What is the thermal stability of this compound?
A8: Thermogravimetric analysis (TGA) reveals that the dehydration temperature of this compound is relatively low. [, ] This suggests that the compound is prone to losing water molecules upon heating, which might be a crucial factor to consider in applications involving high temperatures.
Q8: How does doping with other ions affect the properties of this compound crystals?
A9: Doping this compound with ions like magnesium can alter its properties. For instance, studies show that magnesium doping can increase the dehydration temperature of the crystals. [] This modification in thermal stability is attributed to subtle changes in the crystal structure and hydrogen bonding networks induced by the dopant. [, ]
Q9: Can this compound act as a catalyst in chemical reactions?
A10: Yes, this compound can act as a catalyst, particularly in the degradation of organic pollutants. For example, it has shown effectiveness in the oxidative degradation of methyl orange, a common azo dye, in aqueous solutions. []
Q10: How does the catalytic degradation of organic pollutants by this compound work?
A11: The catalytic degradation of organic pollutants by this compound often follows the Langmuir-Hinshelwood mechanism. This involves the adsorption of the pollutant molecules onto the catalyst surface, followed by a reaction between the adsorbed species. []
Q11: Does this compound pose any risks to the environment?
A12: As with many metal compounds, this compound can pose environmental risks. Its release into water bodies can negatively impact aquatic organisms. Studies have been conducted to determine the lethal concentration of nickel for organisms like Daphnia magna, a type of water flea, to assess its ecological impact. []
Q12: Are there any methods to remove this compound from industrial wastewater?
A13: Yes, several methods are being explored for the removal of this compound from industrial wastewater. One promising technique is reverse osmosis, which uses a semi-permeable membrane to separate nickel ions from the water. [] Other methods involve the use of flocculants to bind to the nickel ions and facilitate their removal. []
Q13: What analytical techniques are used to measure this compound concentrations?
A14: Researchers use various analytical techniques to determine the concentration of this compound in different matrices. Atomic absorption spectroscopy is commonly employed to measure nickel levels in biological samples, such as lung tissue and body fluids. []
Q14: What methods are used to grow this compound crystals?
A15: this compound crystals can be grown using various methods, including slow evaporation and cooling solution methods. These techniques allow for controlled crystal growth, leading to larger and higher quality crystals with desired properties. [, , ]
Q15: Does this compound have any optical applications?
A16: Yes, this compound crystals have been investigated for their potential as ultraviolet (UV) light filters. [, , ] Their optical transmission properties, characterized by selective absorption and transmission of specific wavelengths, make them suitable for filtering harmful UV radiation. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)










